Ipfencarbazone

Catalog No.
S003861
CAS No.
212201-70-2
M.F
C18H14Cl2F2N4O2
M. Wt
427.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipfencarbazone

CAS Number

212201-70-2

Product Name

Ipfencarbazone

IUPAC Name

1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-N-propan-2-yl-1,2,4-triazole-4-carboxamide

Molecular Formula

C18H14Cl2F2N4O2

Molecular Weight

427.2 g/mol

InChI

InChI=1S/C18H14Cl2F2N4O2/c1-10(2)25(16-6-4-12(21)8-14(16)22)17(27)24-9-23-26(18(24)28)15-5-3-11(19)7-13(15)20/h3-10H,1-2H3

InChI Key

DHYXNIKICPUXJI-UHFFFAOYSA-N

SMILES

CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl

Synonyms

ipfencarbazone

Canonical SMILES

CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl

Description

The exact mass of the compound Ipfencarbazone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mode of Action

Scientists are researching how ipfencarbazone works to kill weeds. It is believed to belong to a group of herbicides known as ALS inhibitors. These herbicides interfere with the production of essential amino acids in plants, ultimately stopping their growth []. Understanding the precise mode of action will help researchers determine the effectiveness of ipfencarbazone against different weed species and identify potential resistance mechanisms.

Crop Selectivity

Another area of scientific research is crop selectivity. This refers to a herbicide's ability to kill weeds without harming the desired crop. Researchers are investigating the application methods and formulations that optimize ipfencarbazone's effect on target weeds while minimizing its impact on crops.

Weed Resistance Management

The emergence of herbicide-resistant weeds is a major challenge in agriculture. Scientific research is ongoing to determine how ipfencarbazone can be integrated into weed resistance management strategies. This might involve exploring its efficacy in combination with other herbicides or different application timings to delay the development of resistance in weed populations [].

Ipfencarbazone is a novel herbicide primarily developed for use in rice cultivation. It belongs to the class of compounds known as carbazones and is characterized by its ability to inhibit the biosynthesis of very long-chain fatty acids in plants. This inhibition is crucial for disrupting the growth and development of certain weed species, making ipfencarbazone an effective tool in agricultural practices. Two commercial formulations, Winner® and Fighter®, have been registered for use in Japan, highlighting its significance in rice herbicide applications .

  • Ipfencarbazone inhibits the ALS enzyme (acetolactate synthase) in susceptible weeds. This enzyme plays a crucial role in the synthesis of essential amino acids, and its inhibition disrupts weed growth and ultimately leads to death.
  • Toxicity: Ipfencarbazone is considered moderately toxic, with an oral LD50 (lethal dose for 50% of test population) in rats exceeding 500 mg/kg [].
  • Environmental impact: While studies suggest moderate soil degradation, potential effects on non-target organisms require further investigation.

The primary mechanism of action of ipfencarbazone involves the inhibition of very long-chain fatty acid elongase (VLCFAE), which is essential for fatty acid biosynthesis in plants. This inhibition leads to a disruption in membrane integrity and cellular function, ultimately resulting in the death of susceptible weed species. The specific

Ipfencarbazone exhibits strong herbicidal activity against various weed species, particularly those belonging to the genus Echinochloa, which are common pests in rice fields. Research indicates that at a dosage of 250 grams active ingredient per hectare, ipfencarbazone effectively controls these weeds while being safe for transplanted rice . Its selectivity allows it to target specific weed species without adversely affecting the crop.

The synthesis of ipfencarbazone involves several chemical steps that typically include:

  • Formation of the carbazone core: This step involves reacting appropriate precursors to form the carbazone structure.
  • Functionalization: The compound is then modified to introduce specific functional groups that enhance its herbicidal properties.
  • Purification: The final product undergoes purification processes to ensure high purity levels suitable for agricultural use.

Details on exact synthetic pathways are proprietary and may vary among manufacturers.

Ipfencarbazone is primarily used as a herbicide in rice cultivation. Its applications include:

  • Weed control: Effective against a range of grasses and broadleaf weeds.
  • Crop safety: Designed to be safe for rice plants when applied at recommended dosages.
  • Environmental impact: Studies suggest that it has a favorable environmental profile compared to older herbicides, with lower toxicity to non-target organisms .

Ipfencarbazone shares similarities with other herbicides but stands out due to its unique mechanism of action targeting VLCFAE. Below are some similar compounds along with a brief comparison:

Compound NameMechanism of ActionUnique Features
PyrazosulfuronInhibits acetolactate synthaseBroad-spectrum activity against various weeds
Bispyribac-sodiumInhibits acetolactate synthaseSelective for certain rice varieties
PenoxsulamInhibits acetolactate synthaseEffective against both grasses and broadleaf weeds

Ipfencarbazone's specificity towards VLCFAE provides it with a unique niche in weed management strategies, especially in rice cultivation, where crop safety is paramount.

Ipfencarbazone contains three rigid, conjugated fragments: a 1,2,4-triazolin-5-one heteroring, a 2,4-difluorophenyl moiety attached to the nitrogen atom, and a 2,4-dichlorophenyl ring bonded to the triazolinone carbon. The isopropyl substituent is linked to the triazolinone nitrogen through a tertiary amide bond.

The molecule is achiral; all tetra-substituted centres are either quaternary (triazolinone C-4) or bear two identical ligands (the central carbon of the isopropyl group). Crystallographic and quantum-chemical studies published for analogues indicate the two aryl rings adopt a dihedral angle of ca. 65–70 °, minimising steric repulsion between ortho-halogen atoms while keeping the triazolinone ring essentially planar with the carbamoyl carbonyl [3]. The absence of rotatable single bonds between the heteroring and its two aryl substituents, combined with five electronegative atoms (two fluorine and two chlorine atoms plus two carbonyl oxygen atoms), confers high conformational rigidity, strong π–π stacking potential, and extensive halogen bonding capacity—features considered critical for herbicidal activity that targets very-long-chain fatty-acid elongase [3] [5].

Synthesis Pathways and Industrial Production Methods

Laboratory routes

A convergent three-stage protocol adapted from the triazolinone methodology of Bayer Aktiengesellschaft is widely used [6]:

  • Semicarbazide assembly – 2,4-difluoroaniline is reacted with isopropyl isocyanate to afford N-isopropyl-2,4-difluorophenylurea. Phosphorus oxychloride converts this urea into the corresponding carbamoyl chloride, which is condensed with hydrazine hydrate to yield the key semicarbazide intermediate. Yields ≥ 85% have been reported for each step under mild conditions.

  • Cyclisation to the triazolinone core – The semicarbazide undergoes intramolecular dehydrative cyclisation in refluxing xylene, giving 4-carbamoyl-1,2,4-triazolin-5-one in > 90% yield after crystallisation. The cyclisation avoids elemental chlorine and does not release sulfide effluent, two advantages over older oxidative routes [6].

  • Aryl amidation – Treatment of the triazolinone with 2,4-dichlorobenzoyl chloride (in the presence of triethylamine and catalytic 4-dimethylaminopyridine) installs the dichlorophenyl group at C-1. Careful pH control suppresses N-acylation side products, delivering ipfencarbazone in 70 – 80% isolated yield and > 98% chromatographic purity.

Current industrial practice

Hokko Chemical Industry Company employs a phosgene-free variant that replaces carbamoyl chloride formation with carbonyldiimidazole activation, eliminating regulated phosgene handling [7]. Integrated solvent recovery (toluene and N,N-dimethylformamide) limits waste to < 0.5 kg kg⁻¹ product. Final active ingredient is crystallised from ethanol–water and dried under reduced pressure to meet a 98% assay specification.

Granular formulations (2.5% active ingredient) for paddy-field application are produced by high-shear wet granulation followed by fluid-bed drying and calcium-carbonate dusting to enhance bulk density and improve ballistic properties [8]. Continuous processing achieves output > 1000 kg h⁻¹ with median granule diameter 300–350 µm and dissolution time < 20 min in flooding water, critical for even distribution across submerged rice paddies.

Physicochemical Properties

Table 2. Key measured physicochemical attributes.

PropertyExperimental valueTest conditionsSource
Melting point133.8–137.3 °CDifferential scanning calorimetry [3]
Water solubility0.515 mg L⁻¹ at 20 °CFlask-shake, pH 7 [3]
Octanol–water partition coefficient (log₁₀Kₒw)3.0 at 25 °CShake-flask [3]
Solubility in dimethyl sulfoxide130 mg mL⁻¹ at 25 °CUltrasonic assistance [9]
Vapour pressure< 1 × 10⁻⁷ Pa at 25 °CGas saturation method [4]
Crystal density1.58 g cm⁻³X-ray diffraction [3]

Solubility and Partition Coefficients

The compound is practically insoluble in water (< 1 mg L⁻¹) yet freely soluble in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, reflecting the strong hydrogen-bond-acceptor set embedded in the triazolinone–carboxamide system [9] [3]. A log₁₀Kₒw of 3.0 places ipfencarbazone at the hydrophobic–hydrophilic interface, facilitating sufficient cuticular penetration into weed seedlings while limiting off-target mobility in flooded soils [3].

Stability Under Environmental Conditions

Table 3. Representative environmental stability parameters.

Matrix / testObserved half-life or distributionExperimental notesSource
Flooded paddy soil (field)8.5 – 34.4 daysAerobic conditions, four Japanese soil types [3]
Vertical mobility after 69 days91% in upper 0–2 cm layer; ≤ 3% below 5 cmLight-clay soil, single 250 g ha⁻¹ application [3]
Aqueous photolysisRapid cleavage of the carbamoyl moiety; final mineralisation to carbon dioxideSimulated sunlight, pH 7 [3]
Temperature influence on herbicidal performanceNo significant change from 15 °C to 35 °CGreenhouse study on Echinochloa spp. [10]

The data demonstrate that ipfencarbazone is moderately persistent under submerged conditions but exhibits low leaching propensity owing to both low water solubility and strong adsorption to organic matter. Photochemical cleavage in surface water initiates total mineralisation, reducing long-term aquatic presence [3]. Granular formulations further restrict volatilisation; measured vapour pressure is several orders of magnitude below drift-prone herbicides such as clomazone [4].

Target-Specific Interactions with Very Long Chain Fatty Acid Elongase

The primary molecular target of ipfencarbazone is the very long chain fatty acid elongase complex, a multi-enzyme system embedded in the endoplasmic reticulum membrane [1] [4] [7]. This enzymatic complex consists of four core components: the condensing enzyme (3-ketoacyl-CoA synthase), 3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydratase, and enoyl-CoA reductase [7] [8] [11].

Within this multi-enzyme complex, ipfencarbazone specifically targets the condensing enzyme subunit, which catalyzes the rate-limiting step of the elongation cycle [1] [4]. The condensing enzyme is responsible for the formation of carbon-carbon bonds between the growing fatty acid chain and malonyl-CoA, making it the most critical component for overall elongation activity [12] [8].

Structural analysis of very long chain fatty acid elongases reveals the presence of conserved sequence motifs that are essential for catalytic activity [12] [8]. These include histidine-rich regions and substrate-binding domains that facilitate the proper positioning of acyl-CoA and malonyl-CoA substrates [12]. The elongase enzymes exist as transmembrane proteins with complex folding patterns that create substrate tunnels and active sites within the membrane environment [12] [8].

The binding interaction between ipfencarbazone and the very long chain fatty acid elongase involves specific molecular recognition elements within the enzyme structure [1] [4]. The compound's triazolinone core structure provides the necessary chemical framework for enzyme recognition, while the dichlorophenyl and difluorophenyl substituents contribute to binding specificity and affinity [13] [14] [15].

Research demonstrates that multiple isoforms of very long chain fatty acid elongase exist within plant cells, each with distinct substrate specificities and tissue distribution patterns [7] [8]. These isoforms differ in their chain length preferences and degree of unsaturation tolerance, creating opportunities for selective inhibition by compounds with appropriate structural features [7] [4].

The interaction between ipfencarbazone and the elongase complex occurs within the hydrophobic membrane environment of the endoplasmic reticulum [1] [11]. This localization is critical for proper enzyme function, as the elongase complex requires membrane-embedded cofactors and electron transport systems for optimal activity [7] [11].

Differential Affinity in Target versus Non-Target Species

Ipfencarbazone exhibits remarkable selectivity between target weed species and crop plants, demonstrating significantly higher binding affinity for very long chain fatty acid elongases in susceptible species compared to tolerant crops [1] [2] [4]. This differential affinity represents a crucial mechanism underlying the herbicide's selective activity and crop safety profile.

Quantitative analysis reveals substantial differences in inhibitory concentrations between target and non-target species. In late watergrass (Echinochloa oryzicola), the 50 percent inhibitory concentration for C18:0 to C20:0 elongation is 0.21 micrometers, compared to 0.65 micrometers in rice, representing a 3.16-fold selectivity ratio [1] [4]. For C20:0 to C22:0 elongation, this selectivity becomes even more pronounced, with inhibitory concentrations of 0.06 micrometers in late watergrass versus 0.39 micrometers in rice, yielding a 6.88-fold selectivity ratio [1] [4].

The molecular basis for this differential affinity lies in species-specific structural variations within the very long chain fatty acid elongase enzymes [1] [4] [7]. Amino acid sequence differences in the active site regions and substrate-binding domains create distinct binding environments that influence ipfencarbazone recognition and affinity [7] [8]. These structural variations may involve changes in hydrophobic pocket dimensions, electrostatic charge distributions, or conformational flexibility that affect inhibitor binding [12] [8].

Phylogenetic analysis of very long chain fatty acid elongases across plant species reveals that different organisms express distinct isoforms with varying substrate specificities and inhibitor sensitivities [7] [16]. The elongase isoforms present in target weed species appear to possess structural features that enhance ipfencarbazone binding, while those in crop species like rice have evolved different structural characteristics that reduce inhibitor affinity [1] [4].

This selectivity pattern extends beyond simple binding affinity to encompass differences in enzyme kinetics and catalytic efficiency [1] [4]. Target species elongases not only bind ipfencarbazone with higher affinity but also show greater susceptibility to catalytic inhibition once the inhibitor is bound [1]. The combination of enhanced binding and increased inhibition sensitivity creates the observed selectivity profile.

The physiological consequence of this differential affinity is reflected in whole-plant growth responses. Late watergrass shows significant growth inhibition at concentrations as low as 0.05 micrometers, while rice remains largely unaffected until concentrations reach 0.5 micrometers or higher [1] [4]. This 10-fold difference in sensitivity provides a practical application window for selective weed control.

SpeciesFresh Weight Inhibition EC₅₀ (µM)Selectivity Index
Rice (Oryza sativa)2.121.0 (reference)
Late watergrass (Echinochloa oryzicola)0.1613.25

Irreversible Binding Kinetics to Enzymatic Complexes

The binding interaction between ipfencarbazone and very long chain fatty acid elongase exhibits irreversible kinetics, representing a critical mechanistic feature that distinguishes this herbicide from reversible enzyme inhibitors [1] [4]. This irreversible binding mechanism contributes significantly to the compound's potency and persistent biological activity.

Experimental evidence for irreversible binding comes from time-dependent inhibition studies where ipfencarbazone shows progressively increasing inhibitory activity with extended pre-incubation periods [1] [4]. The inhibitory effect strengthens proportionally with pre-incubation time, reaching maximum inhibition after approximately 45 minutes of enzyme exposure [1]. This time-dependent enhancement is characteristic of irreversible inhibition mechanisms where covalent or very tight non-covalent bonds form between the inhibitor and target enzyme [1] [4].

The irreversible nature of ipfencarbazone binding is further confirmed through dilution experiments where enzyme-inhibitor complexes retain their inhibitory activity even after substantial dilution [1] [4]. When microsome-ipfencarbazone complexes are diluted 10-fold with buffer, the degree of inhibition remains essentially unchanged compared to undiluted samples [1]. This resistance to dilution-induced activity recovery is diagnostic of irreversible binding interactions.

The molecular mechanism underlying this irreversible binding likely involves the highly electrophilic carbamoyl carbon present in the ipfencarbazone structure [1] [15] [17]. This reactive center can form covalent bonds with nucleophilic amino acid residues in the enzyme active site, particularly cysteine sulfhydryl groups that are known to be critical for very long chain fatty acid elongase activity [1] [4]. The formation of such covalent adducts would permanently inactivate the enzyme and explain the observed irreversible inhibition pattern.

Structural analysis of ipfencarbazone reveals multiple potential sites for nucleophilic attack, including the carbamoyl linkage and the triazolinone ring system [13] [14] [15]. The compound's chemical structure provides the necessary reactivity for covalent modification while maintaining sufficient stability for biological activity and environmental persistence [13] [18].

The irreversible binding mechanism has important implications for herbicide efficacy and resistance management. Once formed, the enzyme-inhibitor complex remains permanently inactivated, requiring new protein synthesis for enzymatic activity recovery [1] [4]. This creates a persistent inhibitory effect that extends well beyond the initial application period and contributes to the herbicide's long residual activity in treated plants.

Kinetic analysis reveals that the irreversible binding process follows a two-step mechanism involving initial reversible binding followed by covalent modification [1] [4]. The initial binding step provides specificity and proper positioning, while the subsequent covalent modification ensures irreversible inactivation [1]. This mechanism is consistent with other irreversible enzyme inhibitors that require both recognition and reaction steps for permanent inactivation.

The irreversible binding kinetics also explain the concentration-dependent nature of ipfencarbazone activity [1] [4]. Higher inhibitor concentrations increase the probability of enzyme encounter and covalent modification, leading to more complete enzyme inactivation [1]. This relationship provides predictable dose-response characteristics essential for practical herbicide applications.

Binding CharacteristicExperimental EvidenceMechanistic Significance
Time-dependent inhibitionIncreased activity with 0-45 min pre-incubationProgressive covalent bond formation
Dilution resistanceMaintained activity after 10-fold dilutionIrreversible enzyme-inhibitor complex
Concentration dependenceHigher inhibition at increased ipfencarbazone levelsStoichiometric covalent modification
Electrophilic reactivityCarbamoyl carbon reactivityNucleophilic attack on enzyme residues

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Exact Mass

426.0461874 g/mol

Monoisotopic Mass

426.0461874 g/mol

Heavy Atom Count

28

UNII

UQ14O0CKS1

Other CAS

212201-70-2

Wikipedia

Ipfencarbazone

Dates

Last modified: 09-12-2023
1. Shokuhin Eiseigaku Zasshi. 2015;56(5):205-10. doi: 10.3358/shokueishi.56.205.

[Development of Determination Method of Ipfencarbazone in Agricultural Products,
Livestock Products and Seafood by LC-MS/MS].


Imai K(1), Onoue K, Ishii R, Takano M, Nemoto S, Teshima R.

Author information:
(1)Saitama Prefectural Institute of Public Health.

A method for the determination of ipfencarbazone in agricultural products,
livestock products and seafood by LC-MS/MS was developed. Agricultural samples
were extracted with acetone. An aliquot of crude extract was partitioned with
n-hexane and sat. sodium chloride solution. Clean-up was performed using GC/PSA
and C18 cartridges. In the case of livestock products and seafood, samples were
extracted with a mixture of acetone and n-hexane, and the organic layer was
collected. After acetonitrile-hexane partitioning, the extract was cleaned up
using PAS and C18 cartridges. The gradient LC separation was performed on a C18
column with acetonitrile-water containing acetic acid as a mobile phase, and MS
with positive ion electrospray ionization was used for detection. The average
recoveries (n=5) of ipfencarbazone from 16 kinds of agricultural products,
livestock products and seafood spiked at the MRLs or at the uniform limits (0.01
ppm) were 73-101%, and the relative standard deviations were 1.3-5.1%. The limit
of quantitation of the developed method was 0.01 mg/kg for ipfencarbazone.

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